molecular formula C22H26ClN7O3S B193329 N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide CAS No. 910297-58-4

N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

Cat. No. B193329
M. Wt: 504 g/mol
InChI Key: KZNOWBHQESWSTD-UHFFFAOYSA-N
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Description

The compound “N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide” is a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines . It has shown potent antitumor activity in preclinical assays .

Scientific Research Applications

Polymorphic Transformation Studies

  • This compound has been examined in the study of polymorphic systems, particularly focusing on its two anhydrates (A and B forms). Techniques like X-ray powder diffraction, DSC, and microscopy have been utilized to characterize these forms and obtain crystal data (Hušák & Gabriel, 2011).

Enzymatic Metabolism Investigation

  • Identified as a potent protein kinase inhibitor for treating chronic myeloid leukemia, its oxidative metabolism in humans has been studied. This includes the identification of primary oxidative metabolites and the enzymes responsible for their formation, involving cytochromes P450 and flavin-containing monooxygenase 3 (Wang et al., 2008).

Synthesis Techniques

  • An alternative synthesis route for this compound has been explored, showing its production through a coupling process involving specific intermediates. This represents an important advancement in the chemical synthesis of complex molecules (Shahinshavali et al., 2021).

Lacteal Secretion and Tissue Distribution

  • This compound's distribution in maternal tissues and secretion into milk in animal models has been investigated, providing insights into its pharmacokinetics and potential implications for drug delivery and safety (He et al., 2008).

Hypoglycemic Agent Research

  • In a study focusing on novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, this compound demonstrated efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ. It showed potential in decreasing glucose levels in mice models (Song et al., 2011).

properties

IUPAC Name

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNOWBHQESWSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474433
Record name Hydroxymethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

CAS RN

910297-58-4
Record name N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Reactant of Route 4
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Reactant of Route 5
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Reactant of Route 6
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

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